molecular formula C16H13NO B1405144 1-(2-Methylphenyl)indole-3-carboxaldehyde CAS No. 196496-26-1

1-(2-Methylphenyl)indole-3-carboxaldehyde

Cat. No.: B1405144
CAS No.: 196496-26-1
M. Wt: 235.28 g/mol
InChI Key: BTWKUCWQWZMXLE-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)indole-3-carboxaldehyde is a heterocyclic indole aldehyde . It is used as a reactant for the preparation of nitroolefins and β-nitroalcohols via microwave- or ultrasound-assisted Henry reactions, and for the synthesis of quinolinones via three-component Ugi reaction .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the rapid one-flow synthesis of indoles via sequential 1,2-addition/nucleophilic substitution of indolyl-3-carbaldehydes . Another method involves the alkylation of indole-3-carboxaldehyde using powdered KOH and tris .


Molecular Structure Analysis

The molecular structure of this compound consists of a 1-methylindole ring attached to a carboxaldehyde group . The empirical formula is C10H9NO, and the molecular weight is 159.18 .


Chemical Reactions Analysis

This compound can undergo several chemical reactions. For instance, it can be used in the preparation of nitroolefins and β-nitroalcohols via microwave- or ultrasound-assisted Henry reactions . It can also be used in the synthesis of quinolinones via a three-component Ugi reaction .

Scientific Research Applications

Synthesis and Reactions

1-(2-Methylphenyl)indole-3-carboxaldehyde and its derivatives are key intermediates for preparing biologically active compounds and indole alkaloids. These derivatives are important precursors for synthesizing diverse heterocyclic derivatives due to their carbonyl groups facilitating C–C and C–N coupling reactions and reductions. Recent advances in the chemistry of 1H-indole-3-carboxaldehyde include different synthetic procedures for its derivatives and the exploitation of these derivatives as building blocks for many biologically active compounds (El-Sawy, Abo‐Salem, & Mandour, 2017).

Chemical Properties and Transformations

The compound demonstrates versatility in chemical transformations. For instance, 2-Chloro-1-methoxymethylindole-3-carboxaldehyde is an excellent substrate for nitrogen nucleophiles, leading to 2-substituted indoles. It is instrumental in synthesizing the TrpHis fragment of the bicyclic octapeptide moroidin (Comber & Moody, 1992).

Application in Organic Synthesis

This compound is used in organic synthesis, like in the palladium-catalyzed intramolecular annulation of alkynes, producing various gamma-carboline derivatives and heteropolycycles in good to excellent yields (Zhang & Larock, 2003). Additionally, one-pot synthesis of heterocyclic beta-chlorovinyl aldehydes using Vilsmeier reagent has been reported, demonstrating its application in creating diverse chemical structures (Majo & Perumal, 1996).

Role in Pharmaceutical Research

In pharmaceutical research, indole-3-carboxaldehydes, including this compound, undergo various reactions to form compounds with potential antibacterial activity. These synthetic processes are crucial for developing new therapeutic agents (Jain, Reddy, & Rao, 2011).

Safety and Hazards

1-(2-Methylphenyl)indole-3-carboxaldehyde may cause eye and skin irritation. It may be harmful if absorbed through the skin or if swallowed . No special precautions are necessary if used correctly, but it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure .

Relevant Papers Several papers have been published on the synthesis and reactions of this compound . These papers provide valuable information on the chemical properties and potential applications of this compound.

Biochemical Analysis

Biochemical Properties

1-(2-Methylphenyl)indole-3-carboxaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which is crucial for developing new therapeutic agents . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biochemical environments.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities, which are mediated through their interactions with specific cellular targets . For example, they can inhibit the replication of viruses, reduce inflammation by modulating cytokine production, and induce apoptosis in cancer cells by affecting key signaling pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives are known to interact with nuclear receptors, enzymes, and other proteins, leading to various biological effects . For instance, they can inhibit the activity of enzymes involved in viral replication, activate nuclear receptors that regulate gene expression, and modulate the activity of signaling proteins that control cell proliferation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Indole derivatives are generally stable under physiological conditions, but their activity can be influenced by factors such as pH, temperature, and the presence of other biomolecules . Long-term studies have shown that indole derivatives can have sustained effects on cellular function, including prolonged inhibition of viral replication and persistent anti-inflammatory activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can produce significant biological effects . At very high doses, indole derivatives can also exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Therefore, it is essential to determine the optimal dosage range for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by enzymes and cofactors. Indole derivatives are metabolized by enzymes such as cytochrome P450, which can lead to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, indole derivatives can affect metabolic flux and metabolite levels, which can have downstream effects on cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Indole derivatives can be transported across cell membranes by active or passive transport mechanisms . Once inside the cell, they can bind to intracellular proteins, which can influence their localization and accumulation. The distribution of indole derivatives within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. Indole derivatives can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, they can be directed to the nucleus to interact with nuclear receptors, or to the mitochondria to modulate mitochondrial function. The localization of indole derivatives within cells can influence their biological activity and therapeutic potential.

Properties

IUPAC Name

1-(2-methylphenyl)indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-12-6-2-4-8-15(12)17-10-13(11-18)14-7-3-5-9-16(14)17/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWKUCWQWZMXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(C3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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